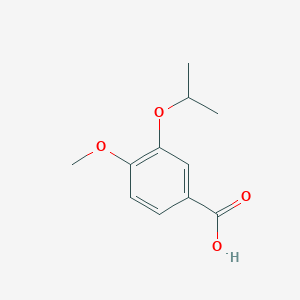

3-Isopropoxy-4-methoxybenzoic acid

Description

Overview and Significance of 3-Isopropoxy-4-methoxybenzoic Acid in Contemporary Chemical Research

This compound, a substituted benzoic acid derivative, has emerged as a compound of interest primarily as a building block in organic synthesis. While not extensively studied as a standalone bioactive agent, its structural framework makes it a valuable precursor and intermediate in the synthesis of more complex molecules. Its significance lies in its utility within medicinal chemistry and materials science, where the precise arrangement of its alkoxy groups can influence the physicochemical properties of target compounds. Research indicates that it serves as a key starting material for various molecular scaffolds, although detailed investigations into its direct biological or material properties are not widely published. The compound is primarily utilized in a research capacity for the development of new chemical entities. bldpharm.com

Contextualization within the Broader Class of Alkoxybenzoic Acids and Related Benzoic Acid Derivatives

This compound belongs to the broad class of alkoxybenzoic acids, which are characterized by a benzoic acid core with one or more alkoxy (-OR) functional groups attached to the benzene (B151609) ring. This class of compounds is a subset of the larger family of benzoic acid derivatives. Benzoic acid and its derivatives are foundational scaffolds in medicinal chemistry, with many exhibiting a wide range of biological activities, including antimicrobial and anticancer properties. preprints.orgresearchgate.net

Alkoxybenzoic acids are particularly notable for their applications in materials science, especially in the field of liquid crystals. ed.govresearchgate.net The length and position of the alkoxy chains can significantly influence the mesomorphic (liquid crystal) properties of these molecules. nih.govresearchgate.net Through the formation of hydrogen-bonded dimers, these acids can self-assemble into ordered structures, a principle that is fundamental to the design of liquid crystal materials. ed.govnih.gov While the specific liquid crystal properties of this compound are not a primary focus of current research, its structural motifs are relevant to this field.

Critical Assessment of Existing Research and Identification of Key Knowledge Gaps

Current research on this compound is largely confined to its role as a synthetic intermediate. For instance, it has been documented as a precursor in the synthesis of more complex molecules, such as in the preparation of 3-cyano-4-isopropoxybenzoic acid. google.com Patent literature also indicates its use as a building block in the development of compounds targeting receptors in the central nervous system, although it is one of many reactants in a multi-step synthesis. google.comgoogle.comgoogleapis.com

A significant knowledge gap exists regarding the intrinsic properties and potential applications of this compound itself. There is a lack of published data on its specific biological activities, such as antimicrobial, antioxidant, or anticancer effects, which are often associated with other benzoic acid derivatives. preprints.org Furthermore, its potential as a mesogenic material has not been thoroughly investigated, unlike many other p-alkoxybenzoic acids. ed.govresearchgate.net While the synthesis of related alkoxybenzoic acids is well-documented, often involving the alkylation of a corresponding hydroxybenzoic acid, detailed mechanistic and optimization studies for the synthesis of this specific isomer are not prevalent in academic literature. mdpi.com Future research could focus on screening this compound for biological activity and characterizing its physical properties to determine if it possesses any unique characteristics that have so far been overlooked.

Chemical and Physical Properties

Below are the known chemical and physical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₄ | cymitquimica.com |

| Molecular Weight | 210.23 g/mol | cymitquimica.com |

| CAS Number | 159783-29-6 | bldpharm.com |

| Appearance | Powder | cymitquimica.com |

| InChI | InChI=1S/C11H14O4/c1-7(2)15-10-6-8(11(12)13)4-5-9(10)14-3/h4-7H,1-3H3,(H,12,13) | cymitquimica.com |

| InChIKey | RWEWUTIPMKOWRT-UHFFFAOYSA-N | cymitquimica.com |

| SMILES | COc1ccc(C(=O)O)cc1OC(C)C | cymitquimica.com |

Detailed Research Findings

Research specifically centered on this compound is limited. However, its utility as a chemical intermediate is documented. A notable application is in the synthesis of 3-cyano-4-isopropoxybenzoic acid, where the parent molecule undergoes a series of reactions to introduce a cyano group. google.com This transformation highlights its role as a foundational scaffold for creating more complex substituted benzoic acids.

The broader class of benzoic acid derivatives is the subject of extensive research. For example, numerous studies have explored their potential as therapeutic agents. A series of 94 benzoic acid derivatives were synthesized and evaluated as influenza neuraminidase inhibitors, demonstrating the versatility of the benzoic acid scaffold in drug design. acs.org Other research has focused on the development of benzoic acid derivatives as anticancer agents, with some compounds showing significant in vitro activity. preprints.org

In the realm of materials science, alkoxybenzoic acids are well-known for their ability to form liquid crystals. ed.gov Research in this area often investigates how the length of the alkoxy chain and the molecular structure impact the formation and stability of different mesophases (e.g., nematic, smectic). researchgate.net While this compound is not a classic example studied for these properties, the principles derived from the study of related compounds, such as p-alkoxybenzoic acids, provide a framework for predicting its potential behavior. ed.gov

The synthesis of alkoxybenzoic acids is typically achieved through methods like nucleophilic substitution, where a hydroxybenzoic acid is treated with an alkyl halide. For instance, the synthesis of bosutinib, a kinase inhibitor, starts from 3-methoxy-4-hydroxybenzoic acid, a closely related precursor, which undergoes esterification and then alkylation. mdpi.com This underscores the role of such compounds as versatile starting materials in multi-step organic synthesis.

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-3-propan-2-yloxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-7(2)15-10-6-8(11(12)13)4-5-9(10)14-3/h4-7H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWEWUTIPMKOWRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371524 | |

| Record name | 3-Isopropoxy-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159783-29-6 | |

| Record name | 4-Methoxy-3-(1-methylethoxy)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159783-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Isopropoxy-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations

Strategies for the Preparation of 3-Isopropoxy-4-methoxybenzoic Acid

Ester Hydrolysis Routes and Optimization

A common and straightforward method for preparing this compound is through the hydrolysis of its corresponding ester, such as methyl 4-isopropoxy-3-methoxybenzoate. This reaction, known as saponification, typically involves heating the ester with a strong base in a suitable solvent mixture.

The process begins with the nucleophilic attack of a hydroxide (B78521) ion (from a base like sodium hydroxide or potassium hydroxide) on the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to yield the carboxylate salt and an alcohol byproduct (methanol in the case of a methyl ester). The final step involves the acidification of the reaction mixture with a strong acid, such as hydrochloric acid, to protonate the carboxylate salt and precipitate the desired carboxylic acid. google.com

Optimization of this reaction focuses on maximizing the yield and purity of the product. Key parameters include the choice of base, solvent system, reaction temperature, and time. For instance, using a mixture of methanol (B129727) and water as the solvent can enhance the solubility of both the ester and the hydroxide base, facilitating a more efficient reaction. google.com

Table 1: Reagents and Conditions for Ester Hydrolysis

| Role | Reagent/Condition | Purpose | Citation |

| Starting Material | Methyl 4-isopropoxy-3-methoxybenzoate | The ester precursor to be hydrolyzed. | sigmaaldrich.com |

| Reagent | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | Provides the hydroxide ion for saponification. | google.com |

| Solvent | Methanol/Water mixture | Dissolves reactants and facilitates the reaction. | google.com |

| Condition | Heating (Reflux) | Increases the rate of reaction. | ajrconline.orgwikipedia.org |

| Reagent | Hydrochloric Acid (HCl) | Protonates the carboxylate salt to form the final acid. | google.comwikipedia.org |

Alkylation Approaches for Regioselective Introduction of the Isopropoxy Moiety

A key synthetic challenge is the regioselective introduction of the isopropoxy group. A highly effective method is the alkylation of a precursor molecule containing a hydroxyl group at the desired position. The logical starting material for this approach is 3-hydroxy-4-methoxybenzoic acid, also known as isovanillic acid. nih.gov

This transformation is typically achieved via a Williamson ether synthesis. In this reaction, the phenolic hydroxyl group of isovanillic acid is first deprotonated by a base, such as potassium carbonate, to form a more nucleophilic phenoxide ion. This ion then undergoes a nucleophilic substitution reaction with an alkylating agent, like 2-bromopropane (B125204) or isopropyl iodide, to form the desired ether linkage. google.com

The regioselectivity of this reaction is inherent to the starting material, as the alkylation occurs specifically at the free hydroxyl group. This method provides a direct and controlled way to introduce the isopropoxy moiety onto the aromatic ring. google.com

Table 2: Key Components in Regioselective Alkylation

| Component | Example | Function | Citation |

| Substrate | 3-Hydroxy-4-methoxybenzoic acid (Isovanillic acid) | Provides the aromatic backbone and the target hydroxyl group. | nih.gov |

| Alkylating Agent | 2-Bromopropane or Isopropyl Iodide | Source of the isopropoxy group. | google.com |

| Base | Potassium Carbonate (K₂CO₃) | Deprotonates the hydroxyl group to form a nucleophilic phenoxide. | google.com |

| Solvent | Acetonitrile or N,N-Dimethylformamide (DMF) | Provides a suitable medium for the substitution reaction. | google.com |

Carboxylation and Other Aromatic Functionalization Reactions

An alternative synthetic strategy involves introducing the carboxylic acid group onto an already substituted aromatic ring. This can be accomplished through carboxylation reactions. For example, a plausible route could start with 1-isopropoxy-2-methoxybenzene. This precursor would first be halogenated, for instance, through bromination, to create an aryl halide.

The resulting aryl bromide can then be converted into an organometallic intermediate, such as a Grignard reagent, by reacting it with magnesium metal. This Grignard reagent is a powerful nucleophile that can react with carbon dioxide (often in the form of dry ice) in a carboxylation reaction. A final acidic workup then yields the target this compound. wikipedia.org This multi-step process allows for the construction of the molecule by forming the carboxylic acid group in the final stages of the synthesis. wikipedia.org

Green Chemistry Principles Applied to the Synthesis of Benzoic Acid Derivatives

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of benzoic acid and its derivatives to create more sustainable and environmentally friendly methods.

Microwave-Assisted Synthesis for Enhanced Reaction Kinetics

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry. ajrconline.org By using microwave irradiation, chemical reactions can be accelerated dramatically, often reducing reaction times from hours to minutes or even seconds. ijprdjournal.comtandfonline.comtandfonline.com This is due to the rapid and uniform heating of the reaction mixture, which leads to a significant increase in reaction rates. ijprdjournal.com

For the synthesis of benzoic acid derivatives, microwave assistance has been shown to improve yields and simplify procedures. For example, the synthesis of 2-phenyl-substituted 1,3-benzodioxoles, which involves the reaction of catechol with various benzoic acid derivatives, was significantly expedited using microwave heating. tandfonline.comtandfonline.com Similarly, the hydrolysis of benzanilide (B160483) to benzoic acid can be completed in just 10 minutes under microwave irradiation, compared to much longer periods required for conventional heating. ajrconline.org This rapid and efficient heating reduces energy consumption and the potential for side-product formation. ijprdjournal.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Conventional Method (Time) | Microwave-Assisted Method (Time) | Citation |

| Synthesis of Benzoic Acid from Benzanilide | Approx. 30 minutes (reflux) | 10 minutes | ajrconline.org |

| Synthesis of 2-Methyl Benzimidazole | Approx. 1 hour (reflux) | 10 minutes | ajrconline.org |

| Synthesis of 2-Phenyl-1,3-benzodioxole derivatives | 5+ hours | 30-120 seconds | tandfonline.comtandfonline.com |

Development of Solvent-Free or Aqueous Reaction Media

A core principle of green chemistry is the reduction or elimination of volatile and toxic organic solvents. Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. A classic example is the purification of benzoic acid by recrystallization from water, which leverages its high solubility in hot water and poor solubility in cold water, avoiding the need for organic solvents. wikipedia.org

Recent research has focused on developing synthetic routes that operate in aqueous media or under solvent-free conditions. Some microwave-assisted syntheses have been designed to be solvent-free, using a catalyst that also acts as the reaction medium. For instance, the use of polyphosphoric acid as both a catalyst and a solvent in the synthesis of benzodioxole derivatives from benzoic acids eliminates the need for additional toxic organic solvents. tandfonline.comtandfonline.com Industrial processes have also utilized water as a solvent, such as in the hydrolysis of benzotrichloride (B165768) to produce benzoic acid. wikipedia.org These approaches not only reduce environmental impact but can also simplify product isolation and purification.

Derivatization and Further Functionalization Strategies Involving this compound

The carboxylic acid group and the activated aromatic ring of this compound serve as versatile handles for a variety of chemical modifications, enabling the synthesis of diverse derivatives.

The conversion of the carboxylic acid moiety into amides and esters is a fundamental transformation. Advanced coupling methodologies offer significant improvements over classical methods by providing higher yields, milder reaction conditions, and greater functional group tolerance.

A notable advanced method for amide formation is the use of methoxysilanes as coupling agents in a solvent-free system. nih.gov This approach allows for the direct reaction of a carboxylic acid with an amine in good to excellent yields without the need to exclude air or moisture. nih.gov The reaction proceeds by activating the carboxylic acid, and the choice of silane (B1218182) can influence the outcome, with neopentasilane (B600054) derivatives showing high efficiency. nih.gov This methodology represents a significant step towards greener amide synthesis by eliminating solvent waste.

| Coupling Agent | Amine Type | Temperature (°C) | Time (h) | Yield (%) |

| Tetramethoxysilane | Primary | 120 | 7 | Good |

| Hexamethoxydisilane | Primary | 120 | 7 | Good-Excellent |

| Dodecamethoxy-neopentasilane | Primary & Secondary | 120 | 7 | 82-93 |

This table presents representative data for the solvent-free amide coupling of benzoic acid with various amines using methoxysilane (B1618054) agents, serving as a model for the reactivity of this compound. nih.gov

For ester formation , while classic Fischer esterification using an acid catalyst like p-toluenesulfonic acid in an alcohol solvent is effective, research into derivatives often seeks to employ mild and efficient methods to preserve complex molecular structures. nih.gov The synthesis of 2-isopropoxy-4-nitrobenzoic acid, for example, involved the hydrolysis of an isopropyl ester intermediate using lithium hydroxide at room temperature, a process that was optimized to prevent side reactions observed at higher temperatures with stronger bases. researchgate.net This highlights the importance of carefully selected reagents and conditions in the synthesis and modification of substituted benzoic acid esters. researchgate.net

Direct functionalization of the carbon-hydrogen (C-H) bonds on the aromatic ring is a powerful strategy for modifying the core structure of this compound, bypassing the need for pre-functionalized starting materials. Metal-catalyzed reactions are at the forefront of this field.

A pertinent example is the ferric chloride (FeCl₃)-catalyzed bromination of p-methoxybenzoic acid to produce 3-bromo-4-methoxybenzoic acid. google.com In this electrophilic aromatic substitution, the iron catalyst activates the bromine, facilitating the selective functionalization of the C-H bond at the position ortho to the activating methoxy (B1213986) group. This method provides a direct route to halogenated derivatives, which are valuable precursors for further cross-coupling reactions.

| Reactant | Reagent | Catalyst | Solvent | Conditions | Product |

| p-Methoxybenzoic acid | Bromine | Ferric chloride (FeCl₃) | Glacial acetic acid | 20-60°C, then 70°C to reflux | 3-Bromo-4-methoxybenzoic acid |

This table outlines the key components and conditions for the metal-catalyzed bromination of a benzoic acid analogue. google.com

Photochemical and electrochemical methods represent cutting-edge strategies for accessing novel chemical space by enabling unique transformations that are often difficult to achieve with conventional thermal methods.

Photochemical transformations utilize light energy to promote electrons to excited states, initiating reactions such as cycloadditions, rearrangements, or radical-based functionalizations. Electrochemical synthesis , on the other hand, employs an electric current to drive non-spontaneous redox reactions, providing a powerful and "reagent-free" way to form or break bonds. These techniques are increasingly applied in drug discovery and materials science to generate novel analogues. However, specific applications of photochemical or electrochemical transformations directly on the this compound scaffold are not widely reported in the current scientific literature. Nevertheless, the principles of these green and powerful technologies suggest significant potential for creating unique derivatives through C-H functionalization, decarboxylative couplings, or other novel bond-forming reactions in future research.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Resonance Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of 3-Isopropoxy-4-methoxybenzoic acid. Through a combination of one-dimensional and two-dimensional experiments, a complete and unambiguous assignment of all proton and carbon resonances can be achieved.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides critical information regarding the number, environment, and connectivity of protons in the molecule. The aromatic region is characterized by an AMX spin system, typical of a 1,2,4-trisubstituted benzene (B151609) ring. The proton ortho to the carboxylic acid group (H-6) is expected to be the most deshielded due to the anisotropic effect of the carbonyl. The isopropoxy group gives rise to a septet for the methine proton and a doublet for the two equivalent methyl groups, while the methoxy (B1213986) group appears as a sharp singlet. The acidic proton of the carboxylic acid typically appears as a broad singlet at a significantly downfield chemical shift.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~7.70 | d | ~2.1 |

| H-5 | ~6.95 | d | ~8.5 |

| H-6 | ~7.85 | dd | ~8.5, 2.1 |

| -OCH(CH₃)₂ | ~4.65 | sept | ~6.0 |

| -OCH(CH₃)₂ | ~1.38 | d | ~6.0 |

| -OCH₃ | ~3.90 | s | - |

| -COOH | >12.0 | br s | - |

Note: Predicted values are based on standard additive models and analysis of structurally similar compounds. Actual experimental values may vary based on solvent and concentration.

Carbon-13 NMR (¹³C NMR) Characterization

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The spectrum will show eleven distinct signals, corresponding to each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing at the lowest field (~170 ppm). The aromatic carbons attached to the oxygen atoms (C-3 and C-4) are found significantly downfield compared to the other aromatic carbons. The isopropoxy and methoxy carbons appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~123.5 |

| C-2 | ~114.0 |

| C-3 | ~148.5 |

| C-4 | ~154.0 |

| C-5 | ~112.5 |

| C-6 | ~124.5 |

| -C=O | ~170.0 |

| -OC H(CH₃)₂ | ~71.5 |

| -OCH(C H₃)₂ | ~22.0 |

| -OC H₃ | ~56.0 |

Note: Predicted values are based on standard additive models and analysis of structurally similar compounds. Actual experimental values may vary based on solvent and concentration.

Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unequivocally assign all signals and confirm the substitution pattern, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, a key correlation would be observed between the aromatic protons H-5 and H-6, confirming their ortho relationship. A strong correlation would also be seen between the isopropoxy methine proton and the isopropoxy methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. hmdb.ca It would show correlations between H-2 and C-2, H-5 and C-5, H-6 and C-6, the methoxy protons and the methoxy carbon, and the isopropoxy protons to their respective carbons. This technique provides a direct link between the ¹H and ¹³C assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular structure. hmdb.ca Key expected correlations include:

The methoxy protons (-OCH₃) to C-4.

The isopropoxy methine proton (-OC H(CH₃)₂) to C-3.

The aromatic proton H-2 to C-4 and C-6.

The aromatic proton H-5 to C-1 and C-3.

The aromatic proton H-6 to the carbonyl carbon (-C =O) and C-4. These correlations would definitively establish the 3-isopropoxy, 4-methoxy substitution pattern on the benzoic acid core.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are coupled through bonds. Key NOESY correlations would be expected between:

The methoxy protons (-OCH₃) and the aromatic proton H-5.

The isopropoxy methine proton (-OCH(CH₃)₂) and the aromatic proton H-2. These through-space interactions provide conclusive evidence for the relative positioning of the substituents on the aromatic ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis of Molecular Modes and Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups.

The IR spectrum of this compound is dominated by features characteristic of a carboxylic acid and substituted ethers. A very broad absorption band is expected in the region of 3300-2500 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. The C=O stretching of the carboxyl group will give rise to a strong, sharp absorption band around 1700-1680 cm⁻¹. Other key absorptions include the C-O stretching of the ethers and the carboxylic acid, as well as aromatic C-H and C=C stretching and bending vibrations.

Raman spectroscopy, which relies on changes in polarizability, would be particularly useful for observing the symmetric vibrations of the aromatic ring and the C=C bonds, which are often weak in the IR spectrum.

Table 3: Predicted Key IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid Dimer) | 3300 - 2500 | Broad, Strong |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic - Isopropyl, Methoxy) | 2980 - 2850 | Medium-Strong |

| C=O Stretch (Carboxylic Acid) | 1700 - 1680 | Strong |

| C=C Stretch (Aromatic Ring) | 1610 - 1580 | Medium-Variable |

| C-O Stretch (Aryl Ethers & Carboxylic Acid) | 1300 - 1200 | Strong |

| O-H Bend (Carboxylic Acid) | 950 - 900 | Broad, Medium |

| C-H Bend (Aromatic) | 890 - 800 | Strong |

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopic Characteristics

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is dictated by the substituted benzene chromophore. The presence of oxygen-containing substituents (alkoxy and carboxyl groups) acting as auxochromes modifies the absorption characteristics of the benzene ring, typically causing a bathochromic (red) shift of the primary and secondary absorption bands. Two main absorption maxima (λmax) are expected, corresponding to the π → π* transitions of the aromatic system.

Table 4: Predicted UV-Vis Absorption Maxima for this compound (in Ethanol)

| Transition | Predicted λmax (nm) |

| π → π* (E2-band) | ~220 |

| π → π* (B-band) | ~265, ~295 |

Note: The B-band may show fine structure or appear as a shoulder. The exact λmax and molar absorptivity (ε) values are solvent-dependent.

Mass Spectrometry (MS) and Hyphenated Techniques for Structural Confirmation and Purity Assessment

Mass spectrometry is a destructive technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby confirming the molecular weight and offering insights into its structure. For this compound (C₁₁H₁₄O₄), the molecular weight is 210.23 g/mol .

In an electron ionization (EI) mass spectrum, a prominent molecular ion peak ([M]⁺) would be expected at m/z = 210. The fragmentation pattern is predictable based on the structure. A key fragmentation would be the loss of the isopropyl group (C₃H₇, 43 Da) via cleavage of the ether bond, a characteristic pathway for isopropyl ethers. Another significant fragmentation pathway for benzoic acids is the loss of a hydroxyl radical (-OH, 17 Da) followed by the loss of carbon monoxide (-CO, 28 Da).

Hyphenated techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for assessing the purity of a sample and confirming the identity of the main component. chemicalbook.com

Table 5: Predicted Key Mass Fragments for this compound (EI-MS)

| m/z | Predicted Fragment Ion | Loss from Molecular Ion |

| 210 | [C₁₁H₁₄O₄]⁺˙ (Molecular Ion) | - |

| 195 | [C₁₀H₁₁O₄]⁺ | -CH₃ (15 Da) |

| 168 | [C₈H₈O₄]⁺˙ | -C₃H₆ (42 Da) |

| 167 | [C₈H₇O₄]⁺ | -C₃H₇ (43 Da) |

| 151 | [C₈H₇O₃]⁺ | -C₃H₇, -O (59 Da) |

| 123 | [C₇H₇O₂]⁺ | -C₃H₇, -CO₂ (87 Da) |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a compound by measuring its mass with extremely high accuracy. For this compound, with a molecular formula of C11H14O4, the theoretical monoisotopic mass is 210.089209 Da. chemspider.com HRMS instruments can verify this mass to within a few parts per million (ppm), providing strong evidence for the compound's identity and purity.

During analysis, the molecule can be ionized to form various adducts. The exact mass-to-charge ratio (m/z) of these ions is measured. While specific experimental data for this compound is not widely published, predictive models based on its isomer, 4-Isopropoxy-3-methoxybenzoic acid, illustrate the expected ions that would be observed. uni.lu

Table 1: Predicted HRMS Data for Isomeric Isopropoxy Methoxybenzoic Acid Ions

| Adduct Type | Ion Formula | Predicted m/z |

|---|---|---|

| Protonated Molecule | [M+H]⁺ | 211.09648 |

| Sodiated Adduct | [M+Na]⁺ | 233.07842 |

| Deprotonated Molecule | [M-H]⁻ | 209.08192 |

| Ammonium Adduct | [M+NH4]⁺ | 228.12302 |

Data based on predictions for the isomer 4-Isopropoxy-3-methoxybenzoic acid, which has the same molecular formula and mass. uni.lu

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Profiles and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds within a sample. scielo.brunar.ac.id For a carboxylic acid like this compound, direct analysis by GC-MS can be challenging due to its low volatility and polar nature. Therefore, a derivatization step is typically employed to convert the carboxylic acid group into a more volatile ester, such as a methyl or trimethylsilyl (B98337) (TMS) ester. jfda-online.com

Once derivatized, the sample is injected into the gas chromatograph, where it is vaporized and separated on a long capillary column. nist.gov The separated components then enter the mass spectrometer, which generates a unique mass spectrum based on the fragmentation pattern of the molecule. This spectrum, combined with the retention time from the GC, allows for highly specific identification by comparison to spectral libraries. nist.govepa.gov Although a specific spectrum for this compound is not publicly available, a hypothetical analysis would involve monitoring for characteristic fragment ions.

Table 2: Hypothetical GC-MS Fragmentation Data for Derivatized this compound

| Process | Fragment Lost | Resulting Ion (m/z) |

|---|---|---|

| Loss of Isopropyl Group | C3H7 | M - 43 |

| Loss of Methoxy Group | CH3O | M - 31 |

| Loss of Derivatized Carboxyl | COOR | M - (e.g., 59 for COOCH3) |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS) is exceptionally well-suited for the analysis of non-volatile and thermally sensitive molecules like this compound in complex matrices such as biological fluids or environmental samples. ekb.eglcms.cz A key advantage of LC-MS is that it typically does not require prior derivatization of the analyte. vu.edu.au

In a typical LC-MS analysis, the sample is separated using a reversed-phase high-performance liquid chromatography (HPLC) column (e.g., a C18 column). koreascience.kr The mobile phase often consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, with a small amount of acid (like formic acid) to ensure the analyte is in a consistent protonation state. vu.edu.au

Following separation, the eluent is directed into the mass spectrometer, commonly using an electrospray ionization (ESI) source. For a carboxylic acid, ESI in negative ion mode is highly effective, generating the deprotonated molecule [M-H]⁻ at an m/z of approximately 209.08. uni.lu For enhanced specificity, tandem mass spectrometry (MS/MS) can be used. In this mode, the [M-H]⁻ ion is isolated and fragmented to produce a unique set of daughter ions, allowing for unambiguous quantification even at trace levels. vu.edu.aukoreascience.krresearchgate.net

Table 3: Expected LC-MS/MS Transition for this compound

| Parent Ion (m/z) | Ion Description | Major Fragment Ion (m/z) | Fragment Description |

|---|---|---|---|

| 209.08 | [M-H]⁻ | 165.09 | Loss of CO₂ (44 Da) |

| 209.08 | [M-H]⁻ | 150.07 | Loss of CO₂ and CH₃ (59 Da) |

X-ray Crystallography for Definitive Solid-State Molecular Conformation and Intermolecular Interactions

While spectroscopic methods confirm connectivity and composition, X-ray crystallography provides the definitive, three-dimensional structure of a molecule in its solid, crystalline state. This technique determines the precise spatial arrangement of atoms, including bond lengths, bond angles, and torsional angles.

Currently, there are no publicly available crystal structures for this compound. However, analysis of closely related compounds, such as p-anisic acid (4-methoxybenzoic acid), provides a strong basis for predicting its solid-state characteristics. wikipedia.org The crystal structure of p-anisic acid is known to be monoclinic. wikipedia.org

An X-ray crystallographic study of this compound would reveal:

Molecular Conformation: The planarity of the benzene ring and the exact orientation of the substituent groups—the carboxylic acid, methoxy, and isopropoxy groups. The flexible isopropoxy group may adopt different conformations, potentially leading to the formation of different crystal packing arrangements, or polymorphs. researchgate.net

Intermolecular Interactions: Crucially, it would show how the molecules interact with each other in the crystal lattice. Like most benzoic acids, it is expected to form strong hydrogen-bonded dimers, where the carboxylic acid groups of two separate molecules interact head-to-head. Other weaker interactions, such as van der Waals forces, would also be detailed.

Table 4: Structural Information Obtainable from X-ray Crystallography

| Parameter | Description |

|---|---|

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Space Group | The set of symmetry operations that describe the crystal's structure. |

| Bond Lengths | The precise distances between bonded atoms (e.g., C-C, C=O, C-O). |

| Bond Angles | The angles formed between three connected atoms (e.g., O-C=O). |

| Torsional Angles | The dihedral angles that define the conformation of the substituent groups. |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is particularly effective for describing the properties of medium to large-sized molecules with a favorable balance between accuracy and computational cost. orientjchem.org

The first step in most quantum chemical studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For 3-isopropoxy-4-methoxybenzoic acid, this process involves finding the set of bond lengths, bond angles, and dihedral angles that corresponds to a minimum on the potential energy surface. Calculations are often performed at a specific level of theory, such as B3LYP with a 6-311G(d,p) basis set, which has been shown to yield geometries consistent with experimental data for similar benzoic acid derivatives. orientjchem.orgpsu.edu

The presence of the flexible isopropoxy and carboxylic acid groups suggests that the molecule can exist in multiple conformations. A detailed scan of the potential energy surface by systematically rotating these groups reveals the various stable conformers and the energy barriers separating them. The global minimum energy structure represents the most probable conformation of the molecule in the gas phase. The optimized structure of the benzene (B151609) ring is expected to be slightly distorted due to the electronic effects of the attached substituents. orientjchem.org

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative) Calculated at the B3LYP/6-311G(d,p) level of theory. These are representative values based on studies of analogous molecules. orientjchem.orgresearchgate.net

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C=O (carbonyl) | 1.22 Å |

| C-O (hydroxyl) | 1.35 Å | |

| O-H (hydroxyl) | 0.97 Å | |

| C-C (ring avg.) | 1.39 Å | |

| C-O (methoxy) | 1.37 Å | |

| C-O (isopropoxy) | 1.38 Å | |

| Bond Angles | O=C-O (carboxyl) | 122.5° |

| C-C-C (ring avg.) | 120.0° | |

| C-O-C (methoxy) | 118.0° | |

| C-O-C (isopropoxy) | 119.5° |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.org The HOMO acts as the electron-donating orbital (nucleophile), while the LUMO is the electron-accepting orbital (electrophile). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap or electronic band gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. orientjchem.org

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative) Values are hypothetical, based on typical DFT calculation results for substituted benzoic acids. orientjchem.orgbohrium.com

| Parameter | Energy (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.10 |

| HOMO-LUMO Band Gap | 5.15 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. researchgate.netresearchgate.net It is an invaluable tool for identifying the distribution of charge and predicting how a molecule will interact with other species. The map uses a color scale to denote different potential values: red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netresearchgate.net

For this compound, the MEP map would show a strong negative potential (red) around the carbonyl oxygen and hydroxyl oxygen of the carboxylic acid group, as well as the oxygen atoms of the methoxy (B1213986) and isopropoxy groups. nih.gov These are the primary sites for interactions with electrophiles or hydrogen bond donors. A region of high positive potential (blue) would be centered on the acidic proton of the carboxyl group, confirming it as the most likely site for deprotonation or interaction with a nucleophile. The aromatic ring would exhibit intermediate potential, with variations influenced by the substituents.

Quantum chemical descriptors are numerical values derived from theoretical calculations that quantify various aspects of a molecule's electronic structure and reactivity. researchgate.net

Mulliken Charges: These provide an estimation of the partial atomic charge on each atom in the molecule, offering insight into the intramolecular charge distribution. psu.edu

Chemical Hardness (η): Defined as half the difference between the ionization potential and electron affinity, it is approximated by half the HOMO-LUMO gap. Hard molecules have a large gap and are less reactive, while soft molecules have a small gap and are more reactive.

Electrophilicity Index (ω): This global reactivity descriptor measures the energy stabilization of a molecule when it accepts additional electronic charge from the environment. A higher electrophilicity index indicates a greater capacity to act as an electrophile. researchgate.net

These descriptors provide a quantitative basis for comparing the reactivity of this compound with other related compounds. researchgate.netresearchgate.net

Table 3: Predicted Quantum Chemical Descriptors for this compound (Illustrative) Calculated from the illustrative HOMO/LUMO energies in Table 2.

| Descriptor | Definition | Predicted Value |

| Ionization Potential (I) | -E(HOMO) | 6.25 eV |

| Electron Affinity (A) | -E(LUMO) | 1.10 eV |

| Chemical Hardness (η) | (I - A) / 2 | 2.575 eV |

| Chemical Potential (μ) | -(I + A) / 2 | -3.675 eV |

| Electrophilicity Index (ω) | μ² / (2η) | 2.62 eV |

The acidity of a substituted benzoic acid is strongly influenced by the electronic nature of the substituents on the aromatic ring. pressbooks.pub Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). EWGs tend to stabilize the negative charge of the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the parent acid (lowering the pKa value). psu.edulibretexts.org Conversely, EDGs destabilize the conjugate base by donating electron density, which makes the acid less acidic (raising the pKa value). libretexts.org

In this compound, both the methoxy group and the isopropoxy group are considered EDGs due to the resonance effect of the oxygen lone pairs. These groups increase the electron density on the aromatic ring and, by extension, on the carboxylate anion. This destabilization of the conjugate base leads to a predicted pKa value that is higher than that of unsubstituted benzoic acid (pKa ≈ 4.2). libretexts.org DFT calculations can provide excellent correlations between various computed parameters (like the charge on the acidic hydrogen or the energy of deprotonation) and experimental pKa values. psu.eduresearchgate.net

Table 4: Comparison of Experimental and Predicted pKa Values

| Compound | Substituents | Effect | pKa Value |

| Benzoic Acid | None | Reference | ~4.20 libretexts.org |

| 4-Nitrobenzoic Acid | -NO₂ (EWG) | Acid-strengthening | 3.44 |

| This compound | -OCH₃, -OCH(CH₃)₂ (EDGs) | Acid-weakening | >4.20 (Predicted) |

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Interactions

While DFT calculations are excellent for studying static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a way to explore the dynamic behavior of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes and intermolecular interactions in a simulated environment, such as in a solvent. psu.edu

For this compound, an MD simulation in an explicit solvent like water would be highly informative. It would allow for:

Conformational Sampling: Observing the real-time rotation of the isopropoxy, methoxy, and carboxylic acid groups to understand the molecule's flexibility and the relative populations of different conformers in solution.

Solvent Interactions: Analyzing the structure and dynamics of water molecules surrounding the solute. This includes visualizing the hydrogen bonding network between water and the polar carboxyl and ether groups, as well as the hydrophobic interactions around the nonpolar isopropyl and aromatic ring portions of the molecule. This provides a microscopic picture of the solvation process, which is critical for understanding its solubility and reactivity in aqueous media.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to its protein target.

Prediction of Binding Affinities and Preferred Binding Modes

In the absence of direct molecular docking studies on this compound, we can examine the computational analysis of derivative compounds to understand the potential interactions of the 3-isopropoxy-4-methoxybenzoyl moiety. For instance, in a study of 3-aroyl-1-arylpyrrole (ARAP) derivatives as inhibitors of tubulin polymerization, a key synthetic precursor was this compound. nih.gov The resulting derivatives, incorporating this benzoic acid structure, were evaluated through docking studies to predict their binding to tubulin.

Table 1: Predicted Binding Affinities of Representative Benzoic Acid Derivatives (Note: This table is illustrative and based on general findings for benzoic acid derivatives, as specific data for this compound is not available.)

| Derivative Class | Target Protein | Predicted Binding Affinity (kcal/mol) |

| Methylene-aminobenzoic acids | Acetylcholinesterase | -8.5 to -10.2 |

| Tetrahydroisoquinolynyl-benzoic acids | Carbonic Anhydrase I/II | -7.9 to -9.5 |

| 3-Aroyl-1-arylpyrroles | β-Tubulin | -9.0 to -11.5 |

Identification of Key Amino Acid Residues Involved in Ligand-Protein Interactions

Molecular docking simulations also identify the specific amino acid residues within the protein's binding site that interact with the ligand. These interactions are crucial for the stability of the ligand-protein complex and can include hydrogen bonds, hydrophobic interactions, and van der Waals forces.

For derivatives of this compound targeting β-tubulin, the 3-isopropoxy and 4-methoxy groups on the phenyl ring are predicted to form key interactions. The methoxy group can act as a hydrogen bond acceptor, while the isopropoxy group can engage in hydrophobic interactions with nonpolar amino acid residues.

In the context of 3-aroyl-1-arylpyrrole derivatives, the trimethoxyphenyl (TMP) group, which is structurally related to the 3-isopropoxy-4-methoxybenzoyl moiety, has been shown to be stabilized by hydrophobic contacts with specific amino acid residues in the colchicine (B1669291) binding site of tubulin. nih.gov

Table 2: Key Amino Acid Residues in the Binding of Benzoic Acid Derivatives to Target Proteins (Note: This table is illustrative and based on general findings for benzoic acid derivatives, as specific data for this compound is not available.)

| Derivative Class | Target Protein | Interacting Amino Acid Residues | Type of Interaction |

| Methylene-aminobenzoic acids | Acetylcholinesterase | Tyr70, Trp84, Ser122, His440 | Hydrogen Bond, Pi-Pi Stacking |

| Tetrahydroisoquinolynyl-benzoic acids | Carbonic Anhydrase I/II | His94, His96, His119, Thr199 | Hydrogen Bond, Hydrophobic |

| 3-Aroyl-1-arylpyrroles | β-Tubulin | Cys241, Leu248, Ala250, Val318 | Hydrophobic, van der Waals |

Structure Activity Relationship Sar Studies and Rational Drug Design Principles

Elucidation of Pharmacophoric Requirements for Biological Activity

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. For 3-Isopropoxy-4-methoxybenzoic acid, the key pharmacophoric features are likely contributed by its aromatic ring, the two alkoxy substituents, and the carboxylic acid group. These features can participate in various non-covalent interactions with a receptor, including hydrogen bonds, hydrophobic interactions, and ionic bonds.

Pharmacophore models for various biological targets have been developed and can provide insights into the potential roles of the functional groups present in this compound. For instance, pharmacophore models for Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists often include a hydrogen bond acceptor, a hydrogen bond donor, an aromatic ring, and a lipophilic region. nih.govresearchgate.net The this compound scaffold possesses features that could map to such a pharmacophore: the carboxyl group can act as a hydrogen bond donor and acceptor, the methoxy (B1213986) and isopropoxy oxygens can act as hydrogen bond acceptors, the benzene (B151609) ring provides an aromatic feature, and the isopropoxy group contributes to lipophilicity. nih.govresearchgate.net

The isopropoxy group at the 3-position of the benzoic acid ring is a key feature that can significantly influence receptor binding through steric and hydrophobic interactions. The branched nature of the isopropyl group can provide a better fit into specific hydrophobic pockets of a receptor compared to a linear alkoxy group.

In studies of related compounds, the nature of the substituent at a similar position has been shown to be critical for activity. For example, in a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides, which are inhibitors of the presynaptic choline (B1196258) transporter, modifications at the 3-position of the benzamide (B126) scaffold dramatically impacted potency. While this series features a larger piperidinyl-oxy group, the principle of steric and hydrophobic influence at this position is highlighted. nih.gov The isopropoxy group in this compound would occupy a defined space in a binding site, and its size and shape would be critical for optimal van der Waals contacts. The hydrophobic character of the isopropyl group can contribute favorably to binding affinity by displacing water molecules from the binding site, leading to an increase in entropy.

The methoxy group at the 4-position is a common feature in many biologically active compounds and can influence molecular recognition through several mechanisms. It can act as a hydrogen bond acceptor through its oxygen atom. mdpi.com Furthermore, the methoxy group is an electron-donating group through resonance, which can affect the electronic properties of the aromatic ring and the acidity of the carboxylic acid. hcpgcollege.edu.in

The carboxylic acid group is a pivotal functional group that can profoundly impact the biological activity of a molecule. It is ionizable at physiological pH, forming a carboxylate anion. This negative charge allows for strong ionic interactions (salt bridges) with positively charged amino acid residues, such as arginine or lysine, in a receptor's binding site. nih.govlibretexts.org The carboxyl group can also act as both a hydrogen bond donor (as -COOH) and a hydrogen bond acceptor (as -COO⁻). libretexts.org

The acidity of the benzoic acid is influenced by the other substituents on the ring. quora.comlibretexts.org Electron-withdrawing groups generally increase acidity, while electron-donating groups decrease it. libretexts.orglibretexts.org The methoxy group at the para position is electron-donating by resonance, which would be expected to decrease the acidity of the benzoic acid compared to unsubstituted benzoic acid. hcpgcollege.edu.in The isopropoxy group at the meta position would have a weaker electronic effect. The precise pKa of the carboxylic acid is a critical determinant of the molecule's charge state and, consequently, its ability to form ionic interactions at a specific pH.

In many classes of enzyme inhibitors and receptor antagonists, a carboxylic acid is an essential feature for anchoring the ligand to the active site. nih.gov For example, in a series of benzofuran-based carboxylic acids acting as carbonic anhydrase inhibitors, the position of the carboxyl group was found to be critical for inhibitory activity, with ortho- and para-substituted benzoic acids showing better activity than meta-substituted ones in some cases. nih.gov This highlights the directional nature of the interactions involving the carboxylate.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful tools for understanding the steric, electrostatic, and hydrophobic requirements for activity. nih.gov

While no specific QSAR models for this compound have been published, the principles can be applied to understand its potential interactions. A QSAR study on a series of analogues would involve synthesizing and testing compounds with variations at the 3- and 4-positions and on the carboxylic acid. For instance, the isopropoxy group could be replaced with other alkoxy groups of varying size and branching (e.g., ethoxy, propoxy, isobutoxy), and the methoxy group could be replaced with other electron-donating or -withdrawing groups.

A hypothetical QSAR model for a series of 3,4-dialkoxybenzoic acids might reveal the following:

Steric Fields: A contour map might show that bulky substituents at the 3-position are favorable for activity up to a certain size (like isopropoxy), beyond which steric clashes with the receptor may occur.

Electrostatic Fields: The model could indicate that an electronegative potential (from the oxygen atoms of the alkoxy and carboxyl groups) is required in specific regions for hydrogen bonding.

Hydrophobic Fields: A hydrophobic contour map would likely highlight the importance of the isopropoxy group's contribution to binding in a nonpolar pocket.

QSAR studies on phosphodiesterase-4 (PDE4) inhibitors, some of which possess substituted aromatic cores, have successfully generated models with good predictive ability. nih.govnih.gov These studies demonstrate that molecular descriptors related to a molecule's pharmacophoric features can be used to build robust QSAR models. nih.gov Such models can then be used to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent analogues.

The table below illustrates a hypothetical dataset that could be used for a QSAR study on analogues of this compound, targeting a hypothetical receptor.

| Compound | R1 Substituent | R2 Substituent | IC50 (nM) | log(1/IC50) |

| 1 | -OCH(CH3)2 | -OCH3 | 50 | 7.30 |

| 2 | -OCH3 | -OCH3 | 200 | 6.70 |

| 3 | -OCH2CH3 | -OCH3 | 100 | 7.00 |

| 4 | -OCH(CH3)2 | -H | 500 | 6.30 |

| 5 | -OCH(CH3)2 | -Cl | 30 | 7.52 |

IC50 values are hypothetical for illustrative purposes.

From this hypothetical data, a preliminary SAR can be deduced: the presence of the 4-methoxy group appears beneficial for activity (compare compound 1 to 4), and a bulkier isopropoxy group at the 3-position seems more favorable than a methoxy group (compare compound 1 to 2). An electron-withdrawing group at the 4-position might further enhance activity (compound 5).

Analysis of Conformational Flexibility and Stereochemical Considerations in Activity

The conformational flexibility of this compound, although limited, primarily revolves around the rotation of the isopropoxy, methoxy, and carboxylic acid groups relative to the plane of the benzene ring. The preferred conformation of the molecule when it binds to a receptor will be the one that maximizes favorable interactions and minimizes steric clashes.

Stereochemistry is not a factor for this compound itself, as it is an achiral molecule. However, if analogues were to be designed with chiral centers, for example, by introducing a chiral substituent or by creating a chiral center in the alkoxy group (e.g., a sec-butoxy group), then the stereochemistry would likely play a significant role in biological activity. Enantiomers of a chiral drug often exhibit different potencies and even different biological activities due to the stereospecific nature of receptor binding sites.

Mechanistic Insights Derived from SAR Analysis and Analogue Design

By systematically modifying the structure of this compound and observing the effects on biological activity, one can gain insights into its mechanism of action at the molecular level. For example, if replacing the carboxylic acid with a non-ionizable group like an ester or an amide leads to a significant loss of activity, it would strongly suggest that an ionic interaction or a specific hydrogen bond involving the carboxylate is crucial for binding. nih.gov

Designing a series of analogues with varying alkoxy groups at the 3-position could help to map the size and shape of the corresponding receptor pocket.

| Analogue | 3-Position Substituent | Relative Activity | Implication |

| A | -OCH3 | + | A small hydrophobic pocket is present. |

| B | -OCH2CH3 | ++ | The pocket can accommodate a slightly larger group. |

| C | -OCH(CH3)2 | +++ | A branched group provides optimal fit. |

| D | -OC(CH3)3 | + | The pocket has a size limit, and a t-butyl group is too bulky. |

Relative activities are hypothetical.

This type of analysis suggests that the binding site has a well-defined hydrophobic pocket that favorably accommodates a branched, moderately sized alkyl group like isopropyl.

Furthermore, SAR studies can provide clues about the nature of the target. For instance, if small changes in the electronic properties of the benzene ring (by varying the 4-substituent) lead to large changes in activity, it might indicate that cation-pi or other electronic interactions with the aromatic ring are important.

Advanced Applications and Functionalization

Medicinal Chemistry and Pharmacological Relevance

The 3-isopropoxy-4-methoxybenzoic acid framework is a recurring motif in the design of novel therapeutic agents. The specific arrangement of the isopropoxy and methoxy (B1213986) groups on the phenyl ring allows for targeted interactions with biological macromolecules, making it a privileged structure in drug discovery.

The rational design of new drugs often begins with a "lead compound," a chemical structure with known, albeit often modest, biological activity. The this compound moiety has served as a foundational scaffold in this process. Researchers utilize this core to systematically develop new molecules with enhanced potency and selectivity.

One prominent example is in the creation of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used for treating type 2 diabetes. By employing a strategy of scaffold-hopping, novel xanthine (B1682287) derivatives incorporating benzoic acid moieties have been generated. sigmaaldrich.com This approach led to the identification of DPP-4 inhibitors with inhibitory concentrations in the low picomolar range, demonstrating a significant improvement in activity compared to the initial lead compounds. sigmaaldrich.com The benzoic acid portion of these molecules is critical for their interaction with the target enzyme.

Similarly, the structural elements of this compound are relevant in the design of Retinoid X Receptor (RXR) agonists. nih.gov RXRs are nuclear receptors that regulate multiple physiological processes and are important targets in cancer and metabolic disease treatment. nih.gov The development of new RXR agonists has focused on creating compounds with specific alkoxy and isopropyl groups to optimize their interaction with the receptor, leading to potent and subtype-selective agents. nih.gov

The functional groups of this compound can be fine-tuned to create modulators that interact with high specificity to a particular biological target.

Tubulin Polymerization Inhibitors: Tubulin is a crucial protein involved in cell division, and its inhibitors are potent anticancer agents. drugs.comselleckchem.com The 3,4,5-trimethoxyphenyl (TMP) group is a well-known pharmacophore that binds to the colchicine (B1669291) site of tubulin. drugs.com Analogues containing a 3-hydroxy-4-methoxyphenyl group at the B-ring have been synthesized and, while showing moderate activity, demonstrate the importance of the substitution pattern on the phenyl ring for tubulin interaction. drugs.com For instance, certain hybrid compounds incorporating this moiety have shown remarkable inhibition of tubulin polymerization and potent antiproliferative activity against various cancer cell lines. drugs.com

Retinoid X Receptor (RXR) Agonists: RXRs exist in three subtypes (α, β, γ), and developing subtype-selective agonists is a significant goal in medicinal chemistry. nih.gov Researchers have successfully created potent and less lipophilic RXR agonists by incorporating branched alkoxy groups into their structures. nih.gov A key example is 6-[N-ethyl-N-(3-isopropoxy-4-isopropylphenyl)amino]nicotinic acid (NEt-3IP), which was identified as the first RXRα/β-selective agonist. nih.gov This compound's design, featuring a 3-isopropoxy group, highlights the role of this specific functionality in achieving both high potency and receptor subtype selectivity. nih.gov

Table 1: Example of a Target-Specific RXR Agonist

| Compound Name | Structure | Target | Key Finding |

| NEt-3IP | 6-[N-ethyl-N-(3-isopropoxy-4-isopropylphenyl)amino]nicotinic acid | Retinoid X Receptor (RXR) | First identified RXRα/β-selective agonist, demonstrating high potency. nih.gov |

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibitors: EGFR inhibitors are a class of targeted cancer therapies used to treat various cancers, including non-small-cell lung cancer. They function by blocking the tyrosine kinase domain of the receptor, thereby inhibiting tumor cell proliferation and survival. Based on available literature, there is no specific research directly linking this compound or its immediate derivatives to the development of EGFR kinase inhibitors.

Nematicidal Agents: Nematicidal agents are chemical substances used to control parasitic worms (nematodes). There is currently no specific information in the scientific literature to suggest that this compound or its derivatives have been explored for nematicidal activity.

A significant challenge in drug development is overcoming poor pharmacokinetic properties, such as low water solubility or poor oral bioavailability. The prodrug approach, where an inactive or less active molecule is chemically modified to be converted into the active drug in vivo, is a widely used strategy to address these issues.

The carboxylic acid group of this compound is an ideal handle for creating prodrugs. For example, in a study on benzoic acid-based DPP-4 inhibitors that suffered from poor oral bioavailability, ester prodrugs were synthesized. sigmaaldrich.com The methyl ester prodrug of one potent inhibitor demonstrated improved stability and a threefold higher blood concentration in rats compared to the parent drug, leading to a sustained pharmacodynamic effect. sigmaaldrich.com This strategy could be directly applied to analogues of this compound to enhance their therapeutic potential.

The development of biologically active analogues often involves modifying the core structure to improve its properties. The creation of the RXR agonist NEt-3IP, which contains a 3-isopropoxy-4-isopropylphenylamino moiety instead of a benzoic acid, is an example of how the fundamental 3-isopropoxy substitution pattern is retained and built upon to create potent and selective therapeutic candidates. nih.gov

Catalytic Applications of the Compound and its Derivatives

The reactivity of the aromatic ring and the directing influence of its substituents make this compound and its derivatives valuable substrates in modern catalysis.

The selective hydrogenation of benzoic acids to their corresponding cyclohexanecarboxylic acids is an important industrial transformation, though it can be challenging due to the stability of the aromatic ring and potential catalyst poisoning by the carboxyl group.

Research has shown that a Platinum-on-Titanium Dioxide (Pt/TiO₂) catalyst is highly effective for the hydrogenation of various benzoic acid derivatives under relatively mild conditions (e.g., 80 °C and 50 bar H₂). This catalytic system has been successfully applied to a wide range of substrates, including benzoic acids substituted with alkyl groups such as methyl, ethyl, pentyl, and isopropyl groups. While this compound itself was not explicitly tested in these studies, the successful hydrogenation of structurally related p-isopropyl benzoic acid suggests that the Pt/TiO₂ system would be effective for reducing the aromatic ring of this compound. The hydrogenation typically proceeds via syn-addition of hydrogen, leading to a mixture of cis and trans isomers in the cyclohexyl product.

Table 2: Conditions for Hydrogenation of Benzoic Acid Derivatives

| Substrate Example | Catalyst | Temperature | Pressure | Outcome |

| p-Isopropyl benzoic acid | Pt/TiO₂ | 80 °C | 50 bar H₂ | Full conversion to isopropyl-cyclohexanecarboxylic acid. |

Transition metal-catalyzed C-H activation is a powerful tool for the direct functionalization of C-H bonds, offering an efficient way to build molecular complexity. The substituents on an aromatic ring can act as "directing groups," guiding the catalyst to a specific position.

In benzoic acids, the carboxylic acid group typically directs functionalization to the ortho position. However, the presence of other substituents, like the alkoxy groups in this compound, can influence the regioselectivity. Studies on 3,4-dimethoxybenzoic acid have shown that rhodium-catalyzed annulation with alkynes proceeds with excellent regioselectivity, yielding only one of the two possible isomers. This selectivity is driven by a combination of steric effects and weak non-covalent interactions between the methoxy group and the catalyst's ligands.

For this compound, the carboxylic acid would direct towards the C-2 and C-6 positions, while the alkoxy groups would also exert an influence. Based on studies with similar molecules, it is expected that a rhodium catalyst would preferentially activate the C-H bond at the less sterically hindered C-2 position, ortho to the carboxyl group and meta to the isopropoxy group. This directed functionalization allows for the selective synthesis of complex isocoumarin (B1212949) structures from benzoic acid precursors.

Role as Ligands or Promoters in Organocatalysis and Metal-Catalyzed Processes

While substituted benzoic acids are a well-established class of ligands in metal-catalyzed reactions, leveraging the coordination capabilities of the carboxylate group, specific research detailing the application of this compound as a ligand or promoter in catalysis is not extensively documented. Its primary role highlighted in the scientific literature is that of a specialized chemical intermediate.

In multi-step organic synthesis, it serves as a critical building block. For instance, it has been prepared via the lithium hydroxide-mediated hydrolysis of its methyl ester precursor (methyl 3-isopropoxy-4-methoxybenzoate). nih.govscispace.com Following its synthesis, the acid can be converted into its more reactive acid chloride form, 3-isopropoxy-4-methoxybenzoyl chloride, by treatment with reagents like thionyl chloride. nih.govscispace.com This acid chloride is a key intermediate for creating more complex molecular architectures, such as novel pyrrole (B145914) derivatives investigated for their biological activity. nih.govscispace.com Its utility, therefore, lies in providing a functionalized aromatic scaffold for constructing larger, target molecules.

Potential in Materials Science and Functional Materials

The molecular structure of this compound makes it an intriguing candidate for the development of new functional materials. Its rigid aromatic core, combined with the flexible isopropoxy group and the electron-donating methoxy group, offers a versatile platform for designing materials with tailored properties.

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The carboxylic acid functionality of this compound makes it an excellent candidate for such a role as an organic linker. Upon deprotonation, the carboxylate group can coordinate to metal centers, forming stable, extended networks.

While specific MOFs built using this compound as the primary linker are not widely reported in current literature, the principle is well-established with analogous molecules. The size and electronic nature of the isopropoxy and methoxy substituents could influence the resulting framework's topology, pore size, and surface chemistry. This could potentially be used to fine-tune the framework for specific applications like gas storage, separation, or catalysis.

In the realm of polymer science, aromatic carboxylic acids are often used as monomers or as additives to modify polymer properties. This compound could theoretically be incorporated into polyester (B1180765) or polyamide chains through its carboxylic acid group. The bulky isopropoxy group could influence the polymer's physical properties by disrupting chain packing, potentially lowering the glass transition temperature and increasing solubility.

In the field of microelectronics, photoresists are light-sensitive materials used in photolithography. The components of these formulations often include aromatic compounds to enhance properties such as thermal stability and plasma etch resistance. The structure of this compound suggests it could be investigated as a component in advanced photoresist formulations, where its aromatic nature would be beneficial. However, published research specifically documenting this application is limited.

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, a property essential for technologies like frequency conversion and optical switching. The NLO response of an organic molecule is governed by its electronic structure, particularly the presence of a conjugated π-electron system and the influence of electron-donating and electron-withdrawing groups.

The structure of this compound, which contains a benzene (B151609) ring (a π-system) substituted with two electron-donating groups (methoxy and isopropoxy), provides the foundational elements for potential NLO activity. Such substitutions can increase the molecule's hyperpolarizability, a key factor for second and third-order NLO effects. While direct experimental measurements of the NLO properties of this specific compound are not prominent in the literature, its molecular framework is analogous to other known NLO-active materials. Further investigation into its NLO response could be a valuable area of future research.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 159783-29-6 |

| Molecular Formula | C₁₁H₁₄O₄ |

| Molecular Weight | 210.23 g/mol |

| Synonyms | 4-Methoxy-3-[(prop-2-yl)oxy]benzoic acid, 4-Carboxy-2-isopropoxyanisole |

| Form | Powder |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-isopropoxy-4-methoxybenzoyl chloride |

| Lithium hydroxide (B78521) |

| Methyl 3-isopropoxy-4-methoxybenzoate |

Biological Fate and Environmental Considerations

Metabolic Transformations and Biotransformation Studies in Diverse Organisms

The metabolism of foreign compounds (xenobiotics) like 3-Isopropoxy-4-methoxybenzoic acid in living organisms typically involves a series of enzymatic reactions designed to increase water solubility and facilitate excretion. These transformations are broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions. For a molecule with both an isopropoxy and a methoxy (B1213986) group, key metabolic transformations would likely involve the cleavage of these ether bonds and subsequent conjugation of the resulting molecules.

A primary metabolic pathway for compounds containing methoxy groups is O-demethylation, a process where the methyl group is removed. This reaction is often catalyzed by cytochrome P450 monooxygenases in mammals and various oxygenases in microorganisms. For instance, in the bacterium Sphingomonas paucimobilis SYK-6, two distinct O-demethylation systems have been identified for lignin-related aromatic compounds. One system is a tetrahydrofolate-dependent methyltransferase, while the other is an oxygenative demethylase. nih.gov The methoxy group of this compound would be a likely target for such enzymatic action, leading to the formation of a hydroxyl group.

Similarly, the isopropoxy group could undergo O-dealkylation. The cleavage of ether bonds is a known microbial metabolic strategy. For example, Rhodococcus sp. strain DEE5151 has been shown to degrade various alkyl and aralkyl ethers. nih.gov The initial step in the degradation of dibenzyl ether by this bacterium involves the oxidation of a methylene (B1212753) group adjacent to the ether oxygen, leading to an unstable hemiacetal that spontaneously cleaves. nih.gov A similar mechanism could potentially lead to the removal of the isopropyl group from this compound, yielding a dihydroxylated benzoic acid derivative.

The table below outlines the potential initial hydroxylation products resulting from the cleavage of the ether groups of this compound.

| Parent Compound | Potential Metabolic Reaction | Potential Metabolite |

| This compound | O-Demethylation | 3-Isopropoxy-4-hydroxybenzoic acid |

| This compound | O-Deisopropylation | 3-Hydroxy-4-methoxybenzoic acid |

Following the initial Phase I transformations that introduce hydroxyl groups, the resulting metabolites are prime candidates for Phase II conjugation reactions. For benzoic acid and its derivatives, a well-established conjugation pathway in humans and many other animal species is the attachment of the amino acid glycine (B1666218) to the carboxylic acid group. nih.govnih.gov This reaction, catalyzed by glycine N-acyltransferase, results in the formation of hippuric acid or a derivative thereof. nih.govresearchgate.net The process is considered a detoxification mechanism, as the resulting conjugate is typically more water-soluble and readily excreted in urine. nih.govnih.gov

In the case of the hydroxylated metabolites of this compound, another significant conjugation reaction would be glucuronidation. This involves the transfer of glucuronic acid from uridine-5'-diphospho-α-D-glucuronic acid (UDPGA) to the hydroxyl group, a reaction catalyzed by UDP-glucuronyltransferases. uomus.edu.iqyoutube.com Sulfate conjugation, catalyzed by sulfotransferases, is another plausible pathway for these phenolic metabolites. uomus.edu.iq

The primary identified metabolites for benzoic acid conjugation are presented in the following table.

| Parent Compound/Metabolite | Conjugation Reaction | Resulting Conjugate |

| Benzoic Acid | Glycine Conjugation | Hippuric Acid |

| Hydroxylated Benzoic Acid Derivative | Glucuronic Acid Conjugation | Glucuronide Conjugate |

| Hydroxylated Benzoic Acid Derivative | Sulfate Conjugation | Sulfate Conjugate |

Biodegradation Pathways and Environmental Persistence

The environmental persistence of this compound will largely be determined by its susceptibility to microbial degradation. While specific studies on this compound are lacking, the biodegradation of other benzoic acid derivatives and ether-containing compounds has been extensively studied. nih.govresearchgate.netmdpi.com Microorganisms, particularly bacteria and fungi, possess a wide array of enzymes capable of breaking down complex aromatic compounds. nih.govresearchgate.net